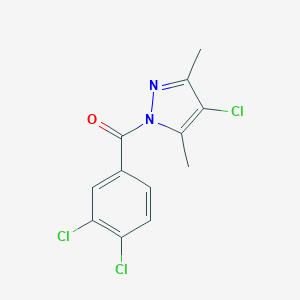![molecular formula C17H10Br2FNO2S2 B388819 (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B388819.png)
(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 3-fluorophenylthiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazolidinone ring or the aromatic substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazolidinone derivatives are studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and be investigated for its potential use in treating infections.
Medicine
In medicinal chemistry, such compounds are explored for their potential as anti-inflammatory, anticancer, and antidiabetic agents. The specific biological targets and pathways involved would need to be elucidated through further research.
Industry
Industrially, these compounds can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to the observed effects.
相似化合物的比较
Similar Compounds
- (5E)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of bromine, fluorine, and methoxy groups may confer distinct properties compared to similar compounds.
属性
分子式 |
C17H10Br2FNO2S2 |
|---|---|
分子量 |
503.2g/mol |
IUPAC 名称 |
(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10Br2FNO2S2/c1-23-15-9(5-10(18)7-13(15)19)6-14-16(22)21(17(24)25-14)12-4-2-3-11(20)8-12/h2-8H,1H3/b14-6+ |
InChI 键 |
MFJINOJGJPPLHJ-MKMNVTDBSA-N |
SMILES |
COC1=C(C=C(C=C1Br)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
手性 SMILES |
COC1=C(C=C(C=C1Br)Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
规范 SMILES |
COC1=C(C=C(C=C1Br)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388738.png)
![ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388739.png)
![3-cyclohexyl-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388740.png)
![ethyl 2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388741.png)

![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388744.png)
![2-chloro-N'-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide](/img/structure/B388745.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388747.png)
![3-Cyclopentyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388748.png)
![3-Cyclopentyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388754.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXY-2-METHYLPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388755.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388756.png)
![ethyl 2-(3-bromobenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388757.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388758.png)
